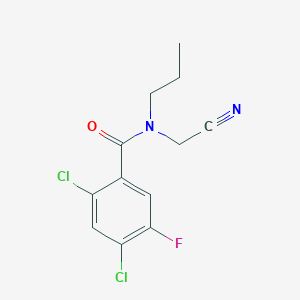

![molecular formula C26H36N6O4 B2742301 2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296312-47-4](/img/structure/B2742301.png)

2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been used as DNA intercalators and have shown cytotoxicity against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo . This method starts with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by different spectral data and elemental analyses . The 1H NMR spectra often reveal singlet signals corresponding to NH proton next to the quinoxaline ring .Chemical Reactions Analysis

Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo are common. The process of DNA intercalation by these compounds causes substantial changes in DNA structure .Physical And Chemical Properties Analysis

These compounds show weak luminescent properties in MeCN solution . They exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of novel triazolo [4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among these compounds, compound 2e stands out, exhibiting excellent antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Its minimum inhibitory concentration (MIC) is comparable to that of the first-line antibacterial agent ampicillin .

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo [4,3-a]pyrazine platform serves as a valuable scaffold for medicinal chemistry. Researchers have developed methods to access derivatives from readily available reagents, providing quick and multigram access to these compounds .

Antiviral and Antimicrobial Agents

A series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, have been synthesized as potential antiviral and antimicrobial agents . Compound 8b demonstrated significant antiviral activity, reducing the number of plaques at a concentration of 20 mg/ml .

EGFR Inhibitors

Researchers have prepared 6- and 7-substituted amino-4-anilinequinazoline derivatives and tested them for anticancer activity as irreversible dual EGFR/HER2 inhibitors. These compounds exhibit promising binding modes and potential as targeted therapies .

Drug Development

Nitrogen-containing heterocycles, including triazoloquinazolines, play a crucial role in drug development. Their diverse structures and biological activities make them attractive candidates for designing novel pharmaceuticals .

Structure–Activity Relationship Studies

Understanding the relationship between the structure of triazoloquinazoline derivatives and their biological activity is essential. Researchers continue to investigate how specific modifications impact antibacterial, antiviral, and anticancer properties .

Zukünftige Richtungen

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinazoline as antimicrobial agents . Also, to increase the bioactivity of these compounds as antiviral agents, thioamide group is another structural modification that could be achieved . Furthermore, incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinazoline ring could enhance the antimicrobial activity .

Eigenschaften

IUPAC Name |

2-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O4/c1-16(2)14-30-23(35)19-12-11-17(22(34)27-18-9-7-6-8-10-18)13-20(19)32-24(30)29-31(25(32)36)15-21(33)28-26(3,4)5/h11-13,16,18H,6-10,14-15H2,1-5H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCLIJJUYBYHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)

![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)

![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)

![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)